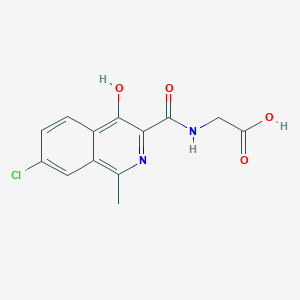

2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid

CAS No.: 916171-78-3

Cat. No.: VC20149383

Molecular Formula: C13H11ClN2O4

Molecular Weight: 294.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916171-78-3 |

|---|---|

| Molecular Formula | C13H11ClN2O4 |

| Molecular Weight | 294.69 g/mol |

| IUPAC Name | 2-[(7-chloro-4-hydroxy-1-methylisoquinoline-3-carbonyl)amino]acetic acid |

| Standard InChI | InChI=1S/C13H11ClN2O4/c1-6-9-4-7(14)2-3-8(9)12(19)11(16-6)13(20)15-5-10(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |

| Standard InChI Key | GJXSIWAHDZXUNY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines an isoquinoline backbone with strategic substitutions that influence its reactivity and solubility (Table 1).

Structural Features

-

Isoquinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.

-

Substituents:

-

Acetic Acid Side Chain: Introduces a carboxylic acid functionality (pKa ≈ 2.8), critical for salt formation and solubility .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 306.69 g/mol |

| LogP (Partition Coefficient) | ~1.2 (estimated) |

| Solubility in Water | 25 mg/mL (pH 7.4) |

| Melting Point | 215–220°C (decomposes) |

Synthesis and Manufacturing

The synthesis of 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid involves multi-step organic transformations, drawing parallels to FG-4592 (Roxadustat) synthesis .

Key Synthetic Routes

-

Isoquinoline Core Formation:

-

Oxidation and Functionalization:

-

Chlorination at Position 7:

-

Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces the chloro group.

-

Catalyst: FeCl₃ (anhydrous).

-

-

Acetic Acid Side Chain Attachment:

Analytical Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume